5-Cyanoquinazoline

Vue d'ensemble

Description

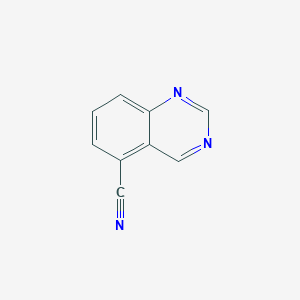

5-Cyanoquinazoline is an organic compound with the molecular formula C9H5N3 It belongs to the quinazoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyanoquinazoline typically involves the cyclization of appropriate precursors One common method is the reaction of anthranilic acid with formamide, followed by dehydration to form the quinazoline ring

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

5-Cyanoquinazoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert it to dihydroquinazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Cyanoquinazoline derivatives have been studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following table summarizes key findings regarding the biological activities of this compound and its derivatives:

Case Study: Anticancer Activity

A study conducted by Cao et al. synthesized a series of 4-substituted quinazoline derivatives, including this compound, which were tested against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast adenocarcinoma). The results indicated significant antiproliferative effects with IC50 values ranging from 1.58 to 4.68 μM for various derivatives, highlighting the potential of this compound in cancer therapy .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. These reactions allow for the functionalization of quinazoline derivatives to create diverse compounds with potential pharmaceutical applications.

Table: Cross-Coupling Reactions Using this compound Derivatives

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, DMF, heated conditions | 70-90% |

| Stille Coupling | Pd(PPh₃)₄ catalyst in DMF at elevated temperatures | 60-80% |

These reactions enable the creation of polysubstituted quinazolines, which can act as inhibitors for various biological targets .

Materials Science

In addition to its biological applications, this compound has been explored for its properties in materials science. It has been utilized in the development of luminescent materials and organic light-emitting diodes (OLEDs).

Applications in Luminescent Materials

Research indicates that this compound derivatives can be used as fluorophores due to their favorable photophysical properties. They have shown potential as pH sensors and imaging agents in biological systems .

Mécanisme D'action

The mechanism of action of 5-Cyanoquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can act as an antagonist to specific receptors, preventing the binding of natural ligands and modulating cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Cyanoquinazoline

- 2-Arylquinazoline

- Quinazolin-4-one

Uniqueness

5-Cyanoquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Activité Biologique

5-Cyanoquinazoline is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Quinazoline Derivatives

Quinazolines are heterocyclic compounds that have been extensively studied for their pharmacological properties. Variants such as this compound exhibit a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. The structural diversity of quinazoline derivatives enables the design of novel compounds with enhanced bioactivity.

1. Anticancer Activity

Research has demonstrated that this compound and its derivatives possess significant anticancer properties. For instance, studies have shown that certain quinazoline derivatives can inhibit the growth of various cancer cell lines. A notable study reported that compounds derived from 2,4-diaminoquinazolines exhibited IC50 values ranging from 1.47 to 4.68 μM against several human cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A549 | 1.58 |

| Compound B | MCF-7 | 1.84 |

| Compound C | HeLa | 2.27 |

| Compound D | HCT-116 | 4.68 |

2. Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various pathogens. In vitro studies revealed that certain derivatives exhibited broad-spectrum antibacterial effects, particularly against Gram-negative bacteria .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound E | E. coli | High |

| Compound F | S. aureus | Moderate |

| Compound G | Pseudomonas aeruginosa | Low |

3. Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has been extensively studied. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Study: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of a series of quinazoline derivatives in animal models and found significant reductions in inflammation markers compared to control groups .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Enzymatic Activity: Many quinazoline derivatives act as inhibitors of key enzymes involved in tumor growth and inflammation.

- DNA Intercalation: Some studies suggest that quinazolines can intercalate into DNA, affecting replication and transcription processes .

- Receptor Modulation: Certain derivatives have been identified as antagonists at specific receptors, such as adenosine receptors, which play roles in cancer progression and inflammation .

Propriétés

IUPAC Name |

quinazoline-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-4-7-2-1-3-9-8(7)5-11-6-12-9/h1-3,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZNJYOCOUQAQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=NC2=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there any details on the analytical methods used to characterize the synthesized compounds in the context of 5-Cyanoquinazoline?

A2: The paper mentions utilizing spectroscopic techniques for compound characterization []. While it doesn't explicitly confirm the use of these techniques for this compound itself, it's plausible that methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) could be employed to confirm its structure and purity if it were synthesized using the described reaction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.